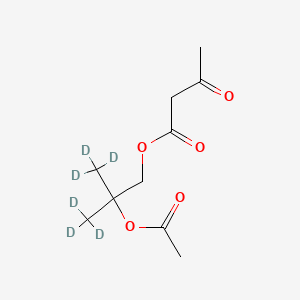
Dehydro Felodipine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydro Felodipine-d3 is a deuterium-labeled derivative of Dehydro Felodipine . Its molecular formula is C18H14D3Cl2NO4 , and it has a molecular weight of 385.26 g/mol . This compound is commonly used in proteomics research.
Synthesis Analysis
The synthesis of Dehydro Felodipine-d3 involves the incorporation of deuterium isotopes into the Felodipine molecule. This labeling allows researchers to track and quantify the compound during drug development processes .
Molecular Structure Analysis
The molecular structure of Dehydro Felodipine-d3 is closely related to that of Felodipine , a calcium channel blocker used to treat hypertension and angina. The deuterium substitution occurs at specific positions within the molecule, affecting its physicochemical properties and behavior .
Chemical Reactions Analysis
Dehydro Felodipine-d3 may undergo various chemical reactions typical of Felodipine derivatives. These reactions could involve hydrolysis, oxidation, and photolysis. Investigating its reactivity under different conditions is essential for understanding its behavior in biological systems .
Applications De Recherche Scientifique
Bioavailability Enhancement
Felodipine is poorly soluble and undergoes extensive hepatic metabolism, leading to poor oral bioavailability (about 15%) which limits its clinical application . However, research has shown that the oral bioavailability of Felodipine can be improved using nanosuspension .
Solid Lipid Nanoparticles (SLNs)
The development of Solid Lipid Nanoparticles (SLNs) loading Felodipine has been explored to improve oral bioavailability . The SLNs showed desired particle characteristics and a spherical appearance .
Effervescent Dispersion Technique
The Effervescent Dispersion Technique has been used to prepare Felodipine-loaded SLNs . This technique might have some advantages over traditional methods .
Pharmacokinetics
Pharmacokinetic results showed that the Felodipine-loaded SLNs presented a 3.17-fold increase in area under the curve (AUC (0-t)) compared with free Felodipine after oral administration in beagle dogs . This indicates that SLNs prepared using the effervescent dispersion technique can improve the bioavailability of lipophilic drugs like Felodipine by enhancement of absorption and reduction of first-pass metabolism .
Proteomics Research
Dehydro Felodipine-d3, as the primary Felodipine labeled metabolite, is used in proteomics research . This field of study is crucial for understanding protein structure and function, which can lead to the development of new therapeutic strategies for various diseases.
Mécanisme D'action
Target of Action
Dehydro Felodipine-d3, a deuterium labeled variant of Felodipine , primarily targets vascular smooth muscle cells . The main role of these cells is to control the contraction and relaxation of blood vessels. Felodipine, and by extension Dehydro Felodipine-d3, acts by stabilizing voltage-gated L-type calcium channels in their inactive conformation .
Mode of Action
Dehydro Felodipine-d3 interacts with its targets by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels . This inhibition prevents calcium-dependent myocyte contraction and vasoconstriction . In addition to binding to L-type calcium channels, Felodipine binds to a number of calcium-binding proteins, exhibits competitive antagonism of the mineralocorticoid receptor, inhibits the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, and blocks calcium influx through voltage-gated T-type calcium channels .
Biochemical Pathways
The primary biochemical pathway affected by Dehydro Felodipine-d3 is the calcium signaling pathway. By inhibiting calcium influx in smooth muscle cells, it prevents calcium-dependent myocyte contraction and vasoconstriction . This leads to the relaxation of the blood vessels, reducing blood pressure and improving blood flow.
Pharmacokinetics
Felodipine, the parent compound of Dehydro Felodipine-d3, is known to have low oral bioavailability due to extensive first-pass metabolism . It is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme . The introduction of deuterium in Dehydro Felodipine-d3 is expected to affect its pharmacokinetic and metabolic profiles .
Result of Action
The molecular and cellular effects of Dehydro Felodipine-d3’s action primarily involve the relaxation of vascular smooth muscle cells. This results in vasodilation, or the widening of blood vessels, which in turn leads to a decrease in blood pressure . This makes Dehydro Felodipine-d3 effective in the treatment of conditions like hypertension .
Action Environment
The action, efficacy, and stability of Dehydro Felodipine-d3 can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit CYP3A4 can affect the metabolism and consequently the effectiveness of Dehydro Felodipine-d3 . Additionally, factors such as the patient’s age, liver function, and renal function can also impact the drug’s pharmacokinetics .
Propriétés
IUPAC Name |
3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQRUBNOOIAHMG-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(N=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydro Felodipine-d3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)
![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)



![3-Methyloctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B563319.png)





